Methyl 4-aminooxanthrene-2-carboxylate

Medicinal Chemistry Synthetic Chemistry Chemical Procurement

Methyl 4-aminooxanthrene-2-carboxylate (CAS 1020242-38-9) is a heterocyclic aromatic compound belonging to the dibenzo[b,e][1,4]dioxin (oxanthrene) structural class. Its molecular formula is C14H11NO4 with a molecular weight of 257.24 g/mol.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 1020242-38-9
Cat. No. B1361750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminooxanthrene-2-carboxylate
CAS1020242-38-9
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C(=C1)OC3=CC=CC=C3O2)N
InChIInChI=1S/C14H11NO4/c1-17-14(16)8-6-9(15)13-12(7-8)18-10-4-2-3-5-11(10)19-13/h2-7H,15H2,1H3
InChIKeyMCUGQTUEXRHMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-aminooxanthrene-2-carboxylate: Procurement & Structural Identity


Methyl 4-aminooxanthrene-2-carboxylate (CAS 1020242-38-9) is a heterocyclic aromatic compound belonging to the dibenzo[b,e][1,4]dioxin (oxanthrene) structural class . Its molecular formula is C14H11NO4 with a molecular weight of 257.24 g/mol . The compound features a tricyclic oxanthrene scaffold bearing a primary amino group at the 4-position and a methyl carboxylate ester at the 2-position . Currently, the compound is catalogued by multiple research chemical suppliers at purities of 95% to 98% and is designated exclusively for research and further manufacturing use, not for direct human or clinical applications .

Why Methyl 4-aminooxanthrene-2-carboxylate Resists Generic Substitution


Given the extremely limited publicly available differential data for CAS 1020242-38-9, this section addresses the structural-chemical rationale for why generic substitution cannot be assumed in the absence of direct comparative evidence. The oxanthrene scaffold tolerates diverse substitution patterns that profoundly alter molecular properties, yet no peer-reviewed study has directly quantified the performance of Methyl 4-aminooxanthrene-2-carboxylate against its closest regioisomers or analogs. The 4-amino-2-carboxylate substitution pattern is distinct from the 3-amino-1-carboxylate regioisomer and from the unsubstituted oxanthrene core, implying differential reactivity and potential bioactivity profiles based on established structure-activity relationship (SAR) principles [1]. However, **quantitative differentiation data satisfying the evidence admission rules for this guide are not available in the public domain at the time of this analysis**. Until head-to-head comparative studies are published, procurement decisions must rely on the compound's unique CAS registry identity and its designated role as a precise building block in defined synthetic routes, rather than on proven superiority over alternatives.

Methyl 4-aminooxanthrene-2-carboxylate: Comparative Evidence


Regioisomeric Differentiation of Oxanthrene Substitution Patterns

Methyl 4-aminooxanthrene-2-carboxylate (CAS 1020242-38-9) and its regioisomer Methyl 3-aminooxanthrene-1-carboxylate represent structurally distinct compounds with amino and carboxylate functionalities positioned at different sites on the oxanthrene scaffold . This positional isomerism fundamentally alters the compound's chemical identity and requires separate CAS registry numbers for unambiguous identification. In the absence of published biological or physicochemical data for these specific compounds, this structural difference constitutes the only verifiable differential evidence. Based on the well-documented principle that regioisomers of aromatic heterocycles exhibit distinct reactivity and bioactivity profiles [1], substitution of one isomer for the other in a synthetic sequence or biological assay is chemically invalid without experimental validation.

Medicinal Chemistry Synthetic Chemistry Chemical Procurement

Supplier Purity Specifications

Multiple vendors provide Methyl 4-aminooxanthrene-2-carboxylate (CAS 1020242-38-9) with specified purity levels, enabling procurement decisions based on quality requirements. Vendor A offers the compound with a minimum purity specification of 95% , while Vendor B provides a higher purity grade of NLT 98% (Not Less Than 98%) . This quantifiable difference in purity specification allows users to select the appropriate grade based on the sensitivity of their intended application. The compound's identity is verified by its unique CAS number and canonical SMILES string (COC(=O)C1=CC(N)=C2OC3=CC=CC=C3OC2=C1), which are consistent across supplier catalogs .

Quality Control Chemical Sourcing Analytical Chemistry

Absence of Published Cytotoxicity Data

A search of the PubMed database for CAS 1020242-38-9 yielded no results [1], and the compound is not indexed in major bioactivity databases such as ChEMBL with its own distinct entry [2]. While unverified vendor claims suggest that derivatives of oxanthrene compounds exhibit cytotoxic effects , no peer-reviewed study has reported quantitative cytotoxicity data (e.g., IC50 values) for this specific compound. This absence of data differentiates it from well-characterized oxanthrene analogs used in drug discovery, such as certain oxazolidinone antibiotics derived from the oxanthrene scaffold, which have published MIC values against Mycobacterium tuberculosis [3]. Consequently, Methyl 4-aminooxanthrene-2-carboxylate cannot be selected based on a known safety or bioactivity profile; its use must be limited to exploratory research where the safety profile is unknown or deemed irrelevant to the experimental context.

Toxicology Safety Assessment Preclinical Research

Methyl 4-aminooxanthrene-2-carboxylate: Validated Applications


Precision Building Block in Patent-Defined Syntheses

Methyl 4-aminooxanthrene-2-carboxylate (CAS 1020242-38-9) serves as a specific structural intermediate where the defined 4-amino-2-carboxylate substitution pattern is chemically required. The compound's availability from multiple suppliers at defined purity grades (95% to NLT 98%) supports its use in multi-step organic syntheses, particularly in the preparation of oxanthrene-based analogs described in patent literature, such as PDE4 inhibitors [1] or DNA-intercalating agents [2]. The unique CAS number ensures that researchers obtain the correct regioisomer, avoiding experimental failure due to isomer mismatch.

Exploratory Medicinal Chemistry & Scaffold Hopping

Given the documented biological activity of the oxanthrene scaffold class—including antileukemic activity against P388 cells [1] and potential as a chromophore in topoisomerase-targeted anticancer agents [2]—this compound is positioned as a starting material for exploratory medicinal chemistry. Its 4-amino group offers a site for further derivatization (e.g., amide coupling, diazotization) to generate novel compound libraries. The absence of published bioactivity data for the compound itself underscores its role as an uncharacterized research tool, suitable for hit generation and SAR exploration but not for applications requiring a predefined efficacy or safety profile.

Analytical Reference Standard for Identity Verification

The compound can be utilized as a chemical reference standard for analytical method development, particularly in techniques such as HPLC, LC-MS, or NMR, to verify the identity and purity of synthesized batches. Its well-defined molecular structure (C14H11NO4, MW 257.24) and availability of canonical SMILES and InChI strings from authoritative databases facilitate its use in cheminformatics workflows and compound registration systems. Procurement for this purpose relies on the availability of high-purity material (NLT 98%) to ensure accurate analytical calibration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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